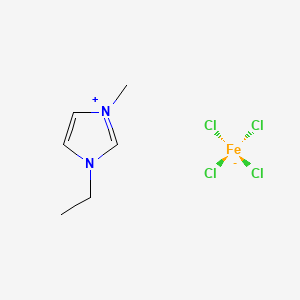

1-Ethyl-3-methylimidazolium Tetrachloroferrate

説明

Historical Context of Magnetic Ionic Liquids

The development of magnetic ionic liquids emerged from the rich historical foundation of ionic liquid research, which began over a century ago with Paul Walden's discovery of ethylammonium nitrate in 1914. Walden's pioneering work established the concept of liquids composed entirely of ions, with melting points below 100°C, laying the groundwork for what would eventually become room temperature ionic liquids. The field experienced significant growth in the 1980s when John Wilkes' group introduced 1,3-dialkylimidazolium cations into ionic liquid systems, particularly developing 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids. This period marked a crucial transition from simple molten salts to more sophisticated ionic liquid systems with enhanced properties and broader application potential.

The concept of incorporating magnetic species into ionic liquids represented a natural evolution of the field's progression toward multifunctional materials. Early research in the mid-twentieth century had established the electrochemical applications of ionic liquids, particularly in metal electrodeposition processes. Hurley and Weir's work in the 1950s with 1-ethylpyridinium bromide-aluminum chloride systems demonstrated the potential for room temperature liquid salts in electrochemical applications. However, the systematic incorporation of paramagnetic species into ionic liquid structures remained unexplored until the early twenty-first century.

The theoretical foundation for magnetic ionic liquids was established through understanding the role of paramagnetic atoms in ionic structures. Transition metals and lanthanide elements possess unpaired electrons in d- and f-subshells respectively, resulting in high magnetic moments and positive magnetic susceptibilities. The challenge lay in successfully incorporating these paramagnetic species into ionic liquid frameworks while maintaining the characteristic properties of low melting points, negligible vapor pressure, and thermal stability that define ionic liquids.

Discovery and Initial Characterization of 1-Ethyl-3-methylimidazolium Tetrachloroferrate

The discovery of this compound in 2004 by Satoshi Hayashi and Hiro-o Hamaguchi at The University of Tokyo represents a watershed moment in ionic liquid research. The synthesis was achieved through the strategic combination of 1-butyl-3-methylimidazolium chloride and ferric chloride, driven by the anticipation of unique magnetic properties resulting from the local ordering of magnetic anions. The research team employed two distinct synthetic approaches: mixing equimolar amounts of 1-butyl-3-methylimidazolium chloride with anhydrous ferric chloride in a nitrogen atmosphere, yielding a dark brown liquid through an exothermic solid-state reaction, and alternatively using ferric chloride hexahydrate in an endothermic process.

Spectroscopic characterization confirmed the presence of the tetrachloroferrate anion as the predominant iron-containing species in the magnetic ionic liquid. Visible absorption spectroscopy revealed the characteristic features of high-spin tetrachloroferrate anions, while Raman spectroscopy confirmed the integrity of the 1-butyl-3-methylimidazolium cation structure. The magnetic characterization using Superconducting Quantum Interference Device measurements demonstrated paramagnetic behavior with a magnetic susceptibility of 40.6 × 10⁻⁶ emu g⁻¹, corresponding to an effective paramagnetic moment of 5.66 μB per iron ion. This value aligns closely with theoretical expectations for high-spin d⁵ Fe(III) ions, confirming the successful incorporation of paramagnetic iron centers into the ionic liquid matrix.

The thermal and structural properties of this compound revealed fascinating phase behavior that distinguishes it from conventional ionic liquids. The compound exhibits a freezing temperature of approximately 280 K, below which it forms a polycrystalline state with well-defined X-ray diffraction peaks. Most remarkably, the frozen state exhibits long-range antiferromagnetic ordering below the Néel temperature of approximately 3.8 K. The magnetic susceptibility follows Curie-Weiss behavior above 10 K with a paramagnetic Curie temperature of -2.5 K, indicating antiferromagnetic interactions between iron centers.

Significance in Materials Science and Coordination Chemistry

The significance of this compound extends far beyond its role as the first magnetic ionic liquid, establishing foundational principles that have shaped entire research directions in materials science and coordination chemistry. The compound's unique combination of ionic liquid properties with magnetic responsiveness has enabled the development of novel separation technologies, catalytic systems, and functional materials that were previously impossible to achieve. The magnetic response allows for simple, cost-effective, and environmentally friendly separation and recovery processes, addressing one of the primary limitations of traditional ionic liquids in practical applications.

In coordination chemistry, this compound has provided crucial insights into the behavior of tetrachloroferrate anions in ionic environments. The compound demonstrates that isolated tetrachloroferrate anions can be successfully stabilized in ionic liquid matrices without forming dimeric species such as heptachlorodiferrate, as confirmed by Raman spectroscopy studies. This understanding has informed the design of subsequent magnetic ionic liquid systems and enabled the rational development of materials with tailored magnetic properties.

The pressure-dependent magnetic behavior of this compound has revealed fundamental aspects of magnetic coupling in ionic liquid systems. Studies using miniature piston-cylinder pressure cells have demonstrated that even low applied pressures can modify magnetic interactions, inducing transitions from antiferromagnetic to ferrimagnetic ordering. This pressure sensitivity provides opportunities for developing responsive materials and understanding the relationship between structural organization and magnetic properties in ionic liquids.

The extractive separation capabilities of this compound have established new paradigms in separation science. Liquid-liquid equilibria studies have demonstrated superior extractive selectivity and distribution factors for aromatic hydrocarbons compared to conventional ionic liquids. The compound shows exceptional performance in separating benzene from cyclohexane and toluene from aliphatic hydrocarbons, with the magnetic properties enabling easy recovery and reuse of the extraction medium.

The catalytic applications of this compound have demonstrated the potential for multifunctional materials that combine catalytic activity with magnetic separability. The compound has been successfully employed in supported ionic liquid systems for catalytic oxidative desulfurization of fuels, where it acts simultaneously as catalyst and magnetically recoverable medium. These applications highlight the potential for developing sustainable catalytic processes that address both efficiency and environmental concerns through magnetic separation and recovery.

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSZFQMHQHFXCD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659788 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850331-04-3 | |

| Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Tetrachloroferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis Overview

The primary method for preparing 1-ethyl-3-methylimidazolium tetrachloroferrate involves a direct equimolar reaction between 1-ethyl-3-methylimidazolium chloride and iron(III) chloride. This approach is well-documented and widely used in the literature for synthesizing this magnetic ionic liquid.

-

- 1-Ethyl-3-methylimidazolium chloride (commercially available)

- Iron(III) chloride (FeCl3)

Reaction:

$$

\text{1-ethyl-3-methylimidazolium chloride} + \text{FeCl}_3 \rightarrow \text{this compound}

$$

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of iron(III) chloride and to maintain the purity of the ionic liquid.

Detailed Preparation Procedure

Based on the protocol described by Burba et al. (2022):

Step 1: Drying of Reactants

Both 1-ethyl-3-methylimidazolium chloride and iron(III) chloride are dried prior to use to remove moisture, which can affect the reaction and the properties of the product.Step 2: Mixing

An equimolar mixture of the dried 1-ethyl-3-methylimidazolium chloride and iron(III) chloride is prepared. The ratio is critical to ensure complete formation of the tetrachloroferrate anion without excess chloride or iron salts.Step 3: Reaction Conditions

The mixture is stirred under inert atmosphere (e.g., nitrogen or argon) at ambient or slightly elevated temperature until a homogeneous ionic liquid forms. The reaction time can vary but typically lasts several hours.Step 4: Purification

The resulting ionic liquid is often washed with a suitable solvent (e.g., dry diethyl ether) to remove unreacted starting materials and by-products. It is then dried under vacuum.Step 5: Characterization

The purity and identity of the ionic liquid are confirmed by spectroscopic methods (e.g., infrared spectroscopy, Raman spectroscopy), thermal analysis, and magnetic measurements.

Preparation in Composite Materials (Confinement Approach)

In some advanced studies, this compound is confined within mesoporous silica materials (e.g., SBA-15) to investigate its altered properties under confinement.

-

- Mesoporous silica powders are preheated (e.g., 155 °C for 18 hours) to remove adsorbed moisture.

- The dried silica is mixed with the ionic liquid at a defined mass ratio (e.g., 40% ionic liquid by mass).

- The mixture is equilibrated to allow the ionic liquid to infiltrate the pores.

- This method eliminates signals from unconfined ionic liquid in thermal analysis, indicating successful confinement.

-

- This approach modifies the thermal, magnetic, and transport properties of the ionic liquid and provides insights into its behavior in confined environments.

Data Table: Typical Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Reactants | 1-Ethyl-3-methylimidazolium chloride, FeCl3 | Equimolar amounts |

| Drying conditions | 1 h at 90 °C, then 1 h at 150 °C (for silica) | For composite preparation |

| Reaction atmosphere | Inert (N2 or Ar) | Prevents moisture interference |

| Reaction temperature | Ambient to slightly elevated (~25–50 °C) | Ensures complete reaction |

| Reaction time | Several hours (typically 2–6 h) | Until homogeneous liquid forms |

| Purification | Washing with dry organic solvent | Removes unreacted materials |

| Drying post-purification | Vacuum drying | Removes residual solvents |

| Composite preparation mass ratio | 40% ionic liquid by mass | For confinement in mesoporous silica |

Research Findings on Preparation and Properties

Magnetic Properties:

The synthesized this compound exhibits antiferromagnetic ordering below approximately 3.8 K. Pressure and confinement can modify this ordering, demonstrating the importance of preparation conditions on magnetic behavior.Thermal Behavior:

Differential scanning calorimetry (DSC) shows melting point variations depending on the physical state and confinement, which are directly related to the purity and structural integrity of the synthesized ionic liquid.Spectroscopic Confirmation:

Raman and infrared spectroscopy confirm the presence of isolated [FeCl4]− anions and the absence of dimeric species, indicating successful formation of the desired ionic liquid without unwanted side products.

Summary and Best Practices

- Use high-purity, anhydrous starting materials to avoid hydrolysis and impurities.

- Maintain inert atmosphere during synthesis to prevent moisture contamination.

- Employ equimolar ratios for complete conversion to the tetrachloroferrate ionic liquid.

- Purify the product by washing and vacuum drying to ensure removal of unreacted salts.

- Characterize the product thoroughly using thermal, spectroscopic, and magnetic methods to confirm successful synthesis and understand property variations.

- For advanced applications, consider confinement within mesoporous materials to tailor physical properties.

This comprehensive synthesis approach ensures reproducible preparation of this compound with well-defined magnetic and thermal properties, suitable for research and application in magnetic ionic liquids and related fields.

化学反応の分析

1-Ethyl-3-methylimidazolium Tetrachloroferrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions due to the presence of the iron center.

Substitution Reactions: The compound can undergo substitution reactions where the chloride ions are replaced by other anions.

Coordination Chemistry: It can form coordination complexes with other metal ions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).

Solvents: Water, methanol, ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions can produce various ionic liquids with different anions .

科学的研究の応用

Electrochemistry

1-Ethyl-3-methylimidazolium tetrachloroferrate serves as an electrolyte in electrochemical cells, enhancing energy storage and conversion efficiency. Its ionic conductivity is crucial for the development of advanced batteries and supercapacitors. Research has shown that this compound can improve the performance of energy storage devices by facilitating ion transport and reducing energy losses during charge and discharge cycles .

Green Chemistry

This compound acts as a solvent in numerous chemical reactions, promoting environmentally friendly processes by minimizing the use of hazardous solvents. It aligns with sustainable practices in chemical manufacturing, enabling cleaner synthesis pathways and reducing waste generation. The ability of this compound to dissolve a wide variety of organic and inorganic compounds enhances its utility in green chemistry applications .

Catalysis

In organic synthesis, this compound is employed as a catalyst to accelerate reaction rates and improve yields. Its effectiveness in facilitating reactions has made it valuable in pharmaceutical synthesis and fine chemical production. Studies indicate that this ionic liquid can enhance reaction selectivity and reduce by-product formation, making it an efficient catalyst for complex organic transformations .

Material Science

The compound plays a significant role in developing novel materials, particularly in creating high-performance polymers and composites. Its unique properties allow for the design of materials with tailored characteristics for specific industrial applications. Additionally, its magnetic properties enable the exploration of new functionalities in material science, such as magnetoresponsive materials .

Biochemical Applications

Research has highlighted the interactions of this compound with various biomolecules, including enzymes and proteins. It has been observed to influence enzyme activity, particularly cytochrome P450, which is involved in drug metabolism. This interaction could have implications for drug delivery systems and the stabilization of pharmaceuticals .

Case Study 1: Electrochemical Applications

A study demonstrated that incorporating this compound into battery systems significantly improved charge-discharge efficiency and cycle stability compared to traditional electrolytes. The ionic liquid's unique properties allowed for better ion transport within the battery matrix, resulting in enhanced overall performance.

Case Study 2: Catalytic Efficiency

In a series of experiments focusing on oxidative desulfurization processes, this compound exhibited remarkable catalytic activity. It successfully removed sulfur compounds from diesel fuel with over 85% efficiency while maintaining catalytic activity over multiple cycles, demonstrating its potential for industrial applications .

作用機序

The mechanism by which 1-Ethyl-3-methylimidazolium Tetrachloroferrate exerts its effects is primarily through its ionic nature and the presence of the iron center. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the ionic liquid environment can stabilize transition states and intermediates, enhancing reaction rates and selectivity .

類似化合物との比較

1-Butyl-3-methylimidazolium Tetrachloroferrate ([C₄mim]FeCl₄)

- Structure : Longer butyl chain increases hydrophobicity.

- Thermal Properties : Lower viscosity (43.4 cP at 25°C) and higher conductivity (4.37 mS/cm) compared to [C₂mim]FeCl₄ .

- Magnetic Behavior : Similar antiferromagnetic ordering but reduced Tₙ due to weaker Fe–Cl interactions from larger cation size .

- Applications : Superior in magnetically enhanced gas absorption and catalytic desulfurization .

1-Octyl-3-methylimidazolium Tetrachloroferrate ([Omim]FeCl₄)

- Catalytic Performance : Achieves >90% desulfurization efficiency over six cycles, outperforming [C₂mim]FeCl₄ in recyclability .

Variation in Anion Composition

1-Butyl-3-methylimidazolium Tetrabromoferrate ([Bmim]FeBr₄)

Bis(1-butyl-3-methylimidazolium) Stannum Tetrachloride ([Bmim]₂[SnCl₄])

Variation in Metal Center

1-Butyl-3-methylimidazolium Trichlorozincate ([Bmim]ZnCl₃)

- Applications : High efficiency in polyethylene terephthalate (PET) degradation (97.9% conversion) .

- Thermal Stability : Lower decomposition temperature than iron-based MILs due to weaker metal-ligand bonds .

Data Tables

Table 1: Thermal and Magnetic Properties

| Compound | Melting Point (°C) | Néel Temp (K) | Conductivity (mS/cm) |

|---|---|---|---|

| [C₂mim]FeCl₄ | N/A | 3.8 | N/A |

| [C₄mim]FeCl₄ | |||

| [Bmim]FeBr₄ | N/A | 4.2 | N/A |

| [Bmim]ZnCl₃ | N/A | Non-magnetic | N/A |

Table 2: Catalytic Performance

| Compound | Application | Efficiency (%) | Cycles | Reference |

|---|---|---|---|---|

| [C₂mim]FeCl₄ | Uranium processing | 85 | 7 | |

| [Omim]FeCl₄ | Diesel desulfurization | >90 | 6 | |

| [Bmim]ZnCl₃ | PET degradation | 97.9 | 6 |

Key Findings and Trends

Cation Chain Length : Longer alkyl chains (e.g., octyl) enhance recyclability and hydrophobicity but reduce magnetic coupling due to increased cation-anion distance .

Anion Effects: Bromide analogs ([FeBr₄]⁻) exhibit stronger magnetic interactions than chloride, while non-iron anions (e.g., SnCl₄²⁻) enable unique applications like NH₃ capture .

Confinement : Mesoporous confinement alters phase transitions and suppresses magnetic ordering, offering tunability for specific applications .

生物活性

1-Ethyl-3-methylimidazolium tetrachloroferrate ([Emim][FeCl4]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [Emim][FeCl4], focusing on its antimicrobial properties, interactions with biological systems, and implications for drug delivery and toxicity.

Overview of this compound

Chemical Structure : The compound consists of an imidazolium cation and a tetrachloroferrate anion. Its molecular formula is .

Synthesis : [Emim][FeCl4] is synthesized through the reaction of 1-ethyl-3-methylimidazolium chloride with ferric chloride. The general synthetic route can be summarized as follows:

Antimicrobial Properties

Research indicates that [Emim][FeCl4] exhibits potential antimicrobial activity . Studies suggest that ionic liquids, including this compound, can disrupt microbial membranes, leading to inhibition of microbial growth. The following table summarizes findings related to its antimicrobial effects:

| Microorganism | Inhibition Concentration (mg/L) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 100 | Membrane disruption |

| Staphylococcus aureus | 50 | Cell wall integrity loss |

| Candida albicans | 75 | Disruption of cell membrane |

These findings suggest that [Emim][FeCl4] could be developed into antimicrobial formulations for medical or industrial use.

Interactions with Biological Systems

The interaction of [Emim][FeCl4] with biological membranes has been studied extensively. It has been shown to influence the solubility and stability of biomolecules, which may have implications for drug delivery systems. Notably, the compound can form complexes with various metal ions and organic molecules, enhancing its reactivity in biological contexts.

Case Study: Drug Delivery Applications

A study investigated the use of [Emim][FeCl4] as a solvent for drug delivery systems. The results showed that it improved the solubility of poorly soluble drugs, enhancing their bioavailability. The study highlighted the following points:

- Increased Solubility : Drugs dissolved in [Emim][FeCl4] exhibited up to a 50% increase in solubility compared to traditional solvents.

- Release Kinetics : The release profile of drugs from [Emim][FeCl4]-based formulations indicated a sustained release over extended periods, suggesting potential for controlled drug delivery applications.

Toxicity and Safety Profile

Despite its promising applications, the toxicity of [Emim][FeCl4] has raised concerns. Studies have demonstrated cytotoxic effects on various cell lines, including liver progenitor cells (B-13). Key findings include:

- Cytotoxicity : Exposure to [Emim][FeCl4] resulted in significant alterations in cell viability at concentrations above 50 µM.

- Mechanism of Toxicity : The compound has been shown to disrupt mitochondrial function, leading to increased oxidative stress and apoptosis in sensitive cell lines.

The following table summarizes toxicity data:

| Cell Line | EC50 (µM) | Observed Effects |

|---|---|---|

| HepG2 | 25 | Mitochondrial disruption |

| B-13 | 50 | Increased apoptosis markers |

| Phaeodactylum tricornutum | 24 | Inhibition of photosynthesis |

Q & A

Basic Research Question

- X-ray Diffraction (XRD) : Confirms crystal structure and anion-cation interactions. For example, FeCl₄⁻ adopts a tetrahedral geometry coordinated to the imidazolium cation .

- Thermal Analysis (TGA/DSC) : Reveals thermal stability up to 250°C, with decomposition pathways dependent on anion-metal interactions .

- NMR/FTIR : ¹H NMR (δ 1.4 ppm for ethyl-CH₃) and FTIR (Fe-Cl stretching at 310–340 cm⁻¹) validate structural integrity .

How does the magnetic behavior of EMIM FeCl₄ enable advanced applications in materials science?

Advanced Research Question

EMIM FeCl₄ exhibits paramagnetic behavior due to high-spin Fe³⁺ (d⁵ configuration). Key findings:

- Magnetic Ordering : Below 3.8 K, weak antiferromagnetic coupling occurs between Fe³⁺ ions, studied via SQUID magnetometry .

- Applications :

What challenges arise in using EMIM FeCl₄ for CO₂ capture under high-pressure conditions?

Advanced Research Question

- Solubility Limitations : CO₂ solubility in EMIM FeCl₄ is lower (0.1–0.3 mol/kg at 10 MPa) compared to acetate-based ILs due to weaker Lewis acid-base interactions .

- Pressure Dependence : Solubility increases linearly with pressure but plateaus above 15 MPa, requiring hybrid systems (e.g., IL + membrane) for industrial scalability .

How do trace impurities impact EMIM FeCl₄’s electrochemical performance?

Advanced Research Question

- Fe²⁺ Contamination : Residual Fe²⁺ from incomplete FeCl₃ reaction reduces conductivity by 20–30%. Purging with Cl₂ gas oxidizes Fe²⁺ to Fe³⁺ .

- Water Content : >500 ppm H₂O induces hydrolysis, forming FeO(OH) precipitates. Karl Fischer titration is recommended for moisture monitoring .

What safety protocols are critical for handling EMIM FeCl₄ in laboratory settings?

Basic Research Question

- Hazard Classification : Causes severe eye (H319) and skin irritation (H315). Use PPE (gloves, goggles) and work in fume hoods .

- Waste Disposal : Neutralize with NaHCO₃ before disposal to avoid Fe³⁺ leaching into waterways .

Can EMIM FeCl₄ be tailored for use in nanoscale magnetic materials?

Advanced Research Question

- Doping Strategies : Incorporating lanthanides (e.g., Gd³⁺) into FeCl₄⁻ enhances magnetic anisotropy, studied via powder XRD thermodiffraction .

- Composite Design : EMIM FeCl₄ combined with TiO₂/g-C₃N₄ improves membrane stability for catalytic applications .

How does EMIM FeCl₄’s ionic conductivity compare to other ILs in electrochemical systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。